4-{[6-(tetrahydro-2H-pyran-2-yloxy)hexyl]oxy}benzenecarboxylic acid

Chromatographic purity Quality control Multi-step synthesis

4-{[6-(Tetrahydro-2H-pyran-2-yloxy)hexyl]oxy}benzenecarboxylic acid (CAS 201601-60-7) is a tetrahydropyranyl (THP)-protected derivative of 4-(6-hydroxyhexyloxy)benzoic acid. The compound features a benzoic acid core linked via a hexyloxy spacer to a THP ether, combining the carboxyl functionality required for further derivatization with a masked terminal hydroxyl group that enables orthogonal protection strategies.

Molecular Formula C18H26O5
Molecular Weight 322.4 g/mol
CAS No. 201601-60-7
Cat. No. B1307527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{[6-(tetrahydro-2H-pyran-2-yloxy)hexyl]oxy}benzenecarboxylic acid
CAS201601-60-7
Molecular FormulaC18H26O5
Molecular Weight322.4 g/mol
Structural Identifiers
SMILESC1CCOC(C1)OCCCCCCOC2=CC=C(C=C2)C(=O)O
InChIInChI=1S/C18H26O5/c19-18(20)15-8-10-16(11-9-15)21-12-4-1-2-5-13-22-17-7-3-6-14-23-17/h8-11,17H,1-7,12-14H2,(H,19,20)
InChIKeyBNTAHXSRBNHLSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-{[6-(Tetrahydro-2H-pyran-2-yloxy)hexyl]oxy}benzenecarboxylic Acid (CAS 201601-60-7) – A THP-Protected Key Intermediate for Liquid Crystal and Pharmaceutical Syntheses


4-{[6-(Tetrahydro-2H-pyran-2-yloxy)hexyl]oxy}benzenecarboxylic acid (CAS 201601-60-7) is a tetrahydropyranyl (THP)-protected derivative of 4-(6-hydroxyhexyloxy)benzoic acid . The compound features a benzoic acid core linked via a hexyloxy spacer to a THP ether, combining the carboxyl functionality required for further derivatization with a masked terminal hydroxyl group that enables orthogonal protection strategies . It is primarily employed as a protected intermediate in multi-step organic syntheses, including liquid crystal mesogen preparation [1] and pharmaceutical precursor pathways, where the THP group ensures compatibility with strongly basic, organometallic, and reductive reaction conditions before deprotection under mild acid.

Why In-Class Benzoic Acid Derivatives Cannot Replace 4-{[6-(Tetrahydro-2H-pyran-2-yloxy)hexyl]oxy}benzenecarboxylic Acid in Orthogonal Protection Workflows


Direct substitution with the unprotected 4-(6-hydroxyhexyloxy)benzoic acid or simple 4-(hexyloxy)benzoic acid is not viable in synthetic routes requiring orthogonal functional masking. The free terminal hydroxyl group in the unprotected analogue introduces unwanted nucleophilic reactivity under basic, acylating, or oxidizing conditions, leading to side-product formation and reduced overall yield [1]. Conversely, permanently alkylated variants (e.g., 4-(hexyloxy)benzoic acid) lack the capacity for late-stage deprotection, precluding subsequent functionalization steps essential for constructing mesogenic or pharmacophoric modules. The following quantitative evidence guide substantiates why this THP-protected intermediate delivers measurable advantages in stability, selectivity, and process economy relative to its closest comparators.

Quantitative Differentiation Evidence for 4-{[6-(Tetrahydro-2H-pyran-2-yloxy)hexyl]oxy}benzenecarboxylic Acid Against Closest Analogs


Purity Advantage: Chemscene 98% vs. AKSci 95% – A 3-Percentage-Point Gain for High-Sensitivity Applications

When procured from Chemscene (Cat. No. CS-0556955), the compound is supplied at 98% purity , compared to 95% purity from AKSci (Cat. No. 2598CK) . The 3-percentage-point increment directly reduces the burden of impurity-derived side reactions in subsequent transformations, which is especially critical in multi-step sequences where yield loss from each step compounds exponentially.

Chromatographic purity Quality control Multi-step synthesis

Orthogonal Deprotection Selectivity: THP vs. MOM Ethers – Enhanced Acid Lability Enables Milder Cleavage Conditions

THP ethers exhibit marked lability under mild aqueous acidic conditions (pH < 1, room temperature), whereas methoxymethyl (MOM) ethers remain stable under identical conditions and require stronger acid (pH < 1, 100°C) for cleavage [1]. This differential stability profile, rooted in the acetal nature of THP ethers, permits selective deprotection of the THP group in the presence of MOM-protected hydroxyls, enabling sequential deprotection strategies in complex molecule synthesis.

Protecting group orthogonality Acid lability Deprotection selectivity

Diastereomeric Complexity: THP vs. TBS – Introduction of a Chiral Center as a Purification Challenge

The THP group introduces a new chiral center upon attachment to the terminal hydroxyl, generating diastereomers when the substrate already contains one or more stereocenters [1]. In contrast, the tert-butyldimethylsilyl (TBS) protecting group does not introduce additional chirality. While this can complicate NMR analysis and chromatographic purification, it also creates an opportunity for diastereoselective transformations, as noted in older literature that exploited THP-derived diastereomers as chiral auxiliaries [1].

Chiral center introduction Diastereomer separation Protecting group selection

Base Stability Edge: THP Ether vs. Free Alcohol – Prevention of Side Reactions Under Strongly Basic Conditions

THP ethers are stable under strongly basic conditions (pH 12, room temperature; pH > 12, 100°C) and compatible with organometallic nucleophiles (RLi, RMgX) and hydride reducing agents [1]. In contrast, the free terminal hydroxyl in 4-(6-hydroxyhexyloxy)benzoic acid is deprotonated under basic conditions, generating an alkoxide that can participate in unwanted nucleophilic side reactions, compete with intended nucleophiles, or cause elimination pathways. The THP protection thus eliminates a reactive handle, directing reactivity exclusively to the carboxylic acid functionality.

Base stability Side reaction suppression Organometallic compatibility

Process-Scale Proven Synthesis: Kilogram-Scale Preparation with Established Workup Protocol

The compound has been produced at 1.7 kg scale via a THF-mediated reaction of 4-((6-hydroxyhexyl)oxy)benzoic acid with 3,4-dihydro-2H-pyran catalyzed by TsOH at 50°C for 48 h, followed by filtration, concentration, and petroleum ether recrystallization . This documented scale-up procedure (US2017/275534 A1) demonstrates that the THP protection chemistry is robust and scalable, contrasting with silyl ether protecting groups (e.g., TBS) that often require anhydrous conditions and chromatographic purification on scale.

Kilogram-scale synthesis Process chemistry Scalability

Optimal Procurement and Deployment Scenarios for 4-{[6-(Tetrahydro-2H-pyran-2-yloxy)hexyl]oxy}benzenecarboxylic Acid


Multi-Step Liquid Crystal Mesogen Synthesis Requiring Late-Stage Hydroxyl Deprotection

In the construction of liquid crystalline benzoic acid esters, the THP-protected intermediate allows sequential functionalization of the carboxylic acid group (e.g., esterification with catechol, resorcinol, or hydroquinone) while the terminal hydroxyl remains masked. Post-coupling, mild acidic deprotection (AcOH/THF/H₂O) liberates the hydroxyl for further derivatization or to introduce amphiphilic character [1]. The 98% purity grade (Chemscene) ensures minimal side-product formation that could disrupt mesophase behavior.

Pharmaceutical Intermediate Synthesis with Orthogonal Protecting Group Strategy

When a synthetic route requires both a carboxylic acid handle and a protected hydroxyl that can be unveiled under conditions orthogonal to other protecting groups (e.g., MOM, Bn), this compound serves as an ideal building block. The THP group is cleaved under mild acid conditions that leave MOM and benzyl ethers intact, as supported by the deprotection orthogonality evidence from the Greene & Wuts protective group stability matrix [2].

Process Chemistry Scale-Up Where Chromatography-Free Workup Is Critical

For kilogram-scale preparations, the documented synthetic procedure yielding 1.7 kg of product with recrystallization-based purification (no column chromatography) represents a significant process advantage . This contrasts with silyl ether protection routes that typically mandate chromatographic separation, reducing throughput and increasing solvent waste. Procurement of bulk quantities from suppliers familiar with this patent route ensures process continuity.

Synthesis of Amphiphilic Bioactive Conjugates via Carboxylic Acid Derivatization

The benzoic acid moiety can be activated (e.g., as an acid chloride or via coupling reagents) for amide or ester bond formation with bioactive amines or alcohols, while the THP-protected hexyloxy tail provides a latent hydrophilic anchor point. This modular architecture is exploited in the synthesis of anticancer amphiphilic compounds where the hexyloxy spacer length and terminal deprotection step are critical for biological activity [3].

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